N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
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Overview
Description
N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a nitrogen-containing heterocyclic compound. It features a pyrazolo[3,4-b]pyrazine core, which is a fused bicyclic structure consisting of a pyrazole ring and a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-nitrophenylhydrazine with 1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents due to its potential biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The exact mechanism of action of N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is not fully understood. it is believed to interact with specific molecular targets such as kinases, which are enzymes involved in the regulation of various cellular processes. The compound may inhibit kinase activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential anticancer properties.
Uniqueness
N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is unique due to the presence of both a nitro group and a phenyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups and the pyrazolo[3,4-b]pyrazine core makes it a versatile scaffold for drug discovery and materials science .
Properties
CAS No. |
87595-00-4 |
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Molecular Formula |
C17H12N6O2 |
Molecular Weight |
332.32 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C17H12N6O2/c24-23(25)14-8-4-5-12(9-14)20-16-11-18-17-15(21-16)10-19-22(17)13-6-2-1-3-7-13/h1-11H,(H,20,21) |
InChI Key |
WFEUDGFZINWUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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